2-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide
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Overview
Description
2-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is a compound that belongs to the benzimidazole class of heterocyclic compounds Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, in the presence of a catalyst.
Benzamide Formation: The final step involves the reaction of the chlorinated benzimidazole with 2-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered biological activities.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted benzimidazole derivatives.
Oxidation: Oxidized benzimidazole compounds.
Reduction: Reduced benzimidazole derivatives.
Hydrolysis: Benzoic acid and amine derivatives.
Scientific Research Applications
2-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is employed in studying the interactions between benzimidazole derivatives and biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to investigate cellular pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic naturally occurring nucleotides, allowing the compound to bind to and inhibit the activity of certain enzymes . This inhibition can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide: Unique due to its specific substitution pattern and combination of functional groups.
2-chloro-1H-benzimidazole: Lacks the benzamide moiety, resulting in different biological activities.
N-(2-methyl-1H-benzimidazol-5-yl)benzamide: Lacks the chlorine atom, affecting its reactivity and interactions.
Uniqueness
This compound stands out due to its unique combination of a chlorinated benzimidazole ring and a benzamide moiety. This structure imparts distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H12ClN3O |
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Molecular Weight |
285.73 g/mol |
IUPAC Name |
2-chloro-N-(2-methyl-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C15H12ClN3O/c1-9-17-13-7-6-10(8-14(13)18-9)19-15(20)11-4-2-3-5-12(11)16/h2-8H,1H3,(H,17,18)(H,19,20) |
InChI Key |
DQZDWMXTXIFGKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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